trans-2-Aminocyclooctanol

Description

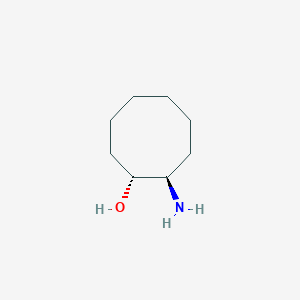

trans-2-Aminocyclooctanol is an eight-membered cyclic amino alcohol characterized by an amino (-NH₂) and hydroxyl (-OH) group in trans configuration on adjacent carbons. This stereochemical arrangement imparts unique reactivity and stability compared to its cis isomer and smaller-ring analogs. Key applications include its role as an intermediate in organic synthesis and in studying medium-ring conformational dynamics . For example, deamination of this compound with nitrous acid in acetic acid yields a mixture of products, including cycloheptanecarboxaldehyde (14%), cyclooctanone (4%), and aromatic nitrosamines (25%) .

Properties

IUPAC Name |

(1R,2R)-2-aminocyclooctan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c9-7-5-3-1-2-4-6-8(7)10/h7-8,10H,1-6,9H2/t7-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUJAFYDYPPBLOY-HTQZYQBOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(C(CC1)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC[C@H]([C@@H](CC1)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing trans-2-Aminocyclooctanol involves the reaction of ammonia with the epoxide of cyclooctene. This reaction is part of the Wenker synthesis, which converts a beta amino alcohol to an aziridine with the help of sulfuric acid . The reaction conditions typically involve high temperatures and the use of sodium hydroxide to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Wenker synthesis provides a foundational approach that can be scaled up for industrial applications. The use of flow chemistry and photochemical procedures can also be adapted for large-scale production .

Chemical Reactions Analysis

Types of Reactions: trans-2-Aminocyclooctanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

Reduction: The amino group can be reduced to form a primary amine.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed:

Oxidation: Cyclooctanone or cyclooctanal.

Reduction: Cyclooctylamine.

Substitution: Various substituted cyclooctane derivatives depending on the reagent used.

Scientific Research Applications

trans-2-Aminocyclooctanol exhibits significant biological activity, particularly as a neurotransmitter analog. Its interactions with neurotransmitter receptors make it a candidate for studying neurological pathways. Notably:

- Neurotransmitter Modulation : The compound acts as an agonist at specific receptor sites in the central nervous system, influencing synaptic plasticity and neuroprotection. This makes it relevant for research into neurological disorders such as Alzheimer's disease .

- Potential Therapeutic Applications : Its unique structural features allow for precise interactions with NMDA receptors, suggesting potential use in developing therapeutic agents targeting cognitive impairments and neurodegenerative diseases.

Applications in Drug Development

The compound's structural characteristics lend themselves well to medicinal chemistry applications:

- Peptide Synthesis : this compound can be utilized in peptide synthesis due to its ability to undergo various chemical transformations typical of amino acids, including esterification and amidation.

- Cancer Therapeutics : Research indicates that cyclobutane-containing compounds can enhance selectivity towards cancer cell targets. For instance, modifications using cyclobutyl rings have shown promise in antibody-drug conjugates targeting specific cancers .

Case Studies and Research Findings

Several studies highlight the applications of this compound:

- Neuroprotective Studies : Investigations into the agonistic properties of this compound at NMDA receptors have revealed its potential for enhancing neuroprotection and modulating neurotransmission.

- Drug Design Innovations : Recent research has focused on creating cyclobutane derivatives that incorporate this compound frameworks to improve drug efficacy and selectivity against cancer cells .

- Photocatalytic Approaches : Innovative synthetic methods utilizing photocatalysis have been developed to access functionalized derivatives of this compound efficiently, expanding its utility in drug discovery .

Comparative Analysis of Related Compounds

| Compound Name | Structure Type | Ring Size | Unique Features |

|---|---|---|---|

| 2-Aminocyclopentane-1-carboxylic acid | Cyclic Amino Acid | Five | More flexible; larger ring size allows different conformations. |

| 2-Aminocyclohexane-1-carboxylic acid | Cyclic Amino Acid | Six | Even more flexible; used in different biochemical contexts due to size. |

| 4-Aminobutanoic acid | Linear Amino Acid | None | Linear structure allows for different reactivity patterns compared to cyclic forms. |

The comparative analysis shows that this compound's smaller ring size contributes to greater rigidity, enhancing its molecular interactions and stability.

Mechanism of Action

The mechanism of action of trans-2-Aminocyclooctanol involves its interaction with various molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors in biological systems. These interactions can modulate the activity of enzymes and influence biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Ring-Size-Dependent Reactivity

The reactivity of trans-2-aminocyclooctanol diverges significantly from smaller-ring analogs due to ring strain and conformational flexibility.

Table 1: Deamination Product Yields in Glacial Acetic Acid

Key observations:

- This compound produces fewer nitrosamines and more aldehydes/ketones than its cis counterpart, likely due to steric hindrance in the trans configuration limiting nitrosation pathways .

- Smaller rings (e.g., cyclohexanol derivatives) favor Hofmann elimination or alternative degradation routes under similar conditions .

Stereochemical Effects on Reaction Outcomes

The trans configuration significantly alters reaction pathways compared to cis isomers.

Table 2: Adjusted Yields from Deamination of cis- vs. This compound

The cis isomer’s spatial proximity of -NH₂ and -OH groups facilitates nitrosamine formation, whereas the trans isomer’s geometry promotes bond cleavage and aldehyde/ketone generation .

Comparison with Five- and Six-Membered Ring Analogs

Table 3: Structural and Reactivity Differences

Key findings:

- Five-membered rings (cyclopentanol analogs): High ring strain drives Hofmann elimination, yielding alkenes and secondary amines .

- Six-membered rings (cyclohexanol analogs): Greater stability allows for dehydration to form cyclic imines or ketones .

- Eight-membered rings (cyclooctanol analogs): Lower strain enables diverse fragmentation pathways, including aldehyde and nitrosamine formation .

Biological Activity

trans-2-Aminocyclooctanol (trans-2-ACO) is a cyclic β-amino alcohol that has garnered interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article presents a detailed overview of the biological activity associated with trans-2-ACO, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its cyclic structure, which contributes to its biological activity. The presence of an amino group and a hydroxyl group on the cyclooctane ring allows for diverse interactions with biological targets.

Mechanisms of Biological Activity

- Neurotropic Effects : Research indicates that trans-2-ACO exhibits neurotropic activity, potentially influencing neurotransmitter systems. Its structural similarity to γ-aminobutyric acid (GABA) suggests that it may act as a modulator of GABAergic transmission, which is crucial for maintaining neuronal excitability and preventing excitotoxicity .

- Antimicrobial Properties : Some studies have reported that β-amino acids, including derivatives of trans-2-ACO, possess antimicrobial properties. These compounds can disrupt bacterial cell membranes and inhibit protein synthesis, leading to bactericidal effects .

- Analgesic and Anesthetic Activities : Trans-2-ACO has been investigated for its potential analgesic and anesthetic properties. Its ability to modulate pain pathways may offer therapeutic benefits in pain management .

Table 1: Summary of Biological Activities of this compound

Case Studies

- Neurotropic Activity Study : A study investigating the neurotropic effects of trans-2-ACO demonstrated that it can enhance GABA receptor activity in vitro. The results showed increased inhibitory postsynaptic currents in neuronal cultures treated with trans-2-ACO, indicating its potential as a neuroprotective agent against excitotoxicity .

- Antimicrobial Efficacy : Another study evaluated the antimicrobial properties of trans-2-ACO derivatives against various bacterial strains. The results indicated significant inhibitory effects on Gram-positive bacteria, suggesting that modifications to the cyclooctanol structure could enhance its efficacy as an antimicrobial agent .

- Pain Management Application : Clinical trials assessing the analgesic effects of trans-2-ACO revealed promising results in reducing pain perception in patients with chronic pain conditions. The compound was well-tolerated with minimal side effects, highlighting its potential as a therapeutic option in pain management .

Q & A

Q. What are the established synthesis routes for trans-2-Aminocyclooctanol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nitrous acid deamination of cyclooctylamine derivatives. Key steps include the preparation of cis- and trans-2-aminocyclooctanol isomers via stereoselective reduction or ring-opening reactions. Evidence from deamination studies (Tables II–IV in and ) shows yields ranging from 1.2% to 53%, depending on solvent systems (e.g., glacial acetic acid) and internal standardization. For example, using an internal standard improved reproducibility, with adjusted yields for the trans isomer reaching 45.2% under optimized conditions . Researchers should prioritize purity of starting materials and control reaction temperature to minimize byproducts.

Q. Which analytical techniques are most effective for characterizing this compound’s stereochemical purity?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly H and C NMR, is critical for confirming stereochemistry. Coupling constants in H NMR can distinguish cis and trans isomers based on axial/equatorial proton arrangements. Additionally, chiral HPLC or polarimetry may validate enantiomeric excess. Researchers should cross-reference spectral data with published benchmarks (e.g., ’s stereochemical analysis) and report solvent effects on chemical shifts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for this compound deamination reactions?

Methodological Answer: Discrepancies in yields (e.g., 4.2% vs. 25.2% for trans isomers in Tables II and III, ) often arise from variations in reaction conditions or analytical methods. To address this:

- Replicate experiments using identical internal standards (e.g., glacial acetic acid with controlled water content).

- Apply systematic review protocols (PRISMA guidelines, ) to aggregate data across studies and identify confounding variables.

- Use meta-regression (Cochrane Handbook, ) to assess the impact of factors like temperature, catalyst purity, or solvent polarity .

Q. What computational strategies are recommended to predict this compound’s conformational behavior in solution?

Methodological Answer: Molecular dynamics (MD) simulations and density functional theory (DFT) can model the compound’s ring puckering and solvent interactions. For medium-sized rings like cyclooctanol, chair-boat or twist-boat conformers may dominate. Researchers should validate computational predictions with experimental data (e.g., NOESY NMR for spatial proximity analysis) and consider solvent dielectric constants in simulations .

Q. How should researchers design studies to investigate this compound’s potential as a chiral auxiliary or catalyst?

Methodological Answer:

- Hypothesis Testing : Formulate research questions (e.g., “Does the trans isomer enhance enantioselectivity in asymmetric synthesis?”) using frameworks from .

- Experimental Design : Employ a factorial design to test variables like solvent polarity, temperature, and substrate scope. Include control reactions with cis isomers for comparison.

- Ethical and Reproducibility Considerations : Follow guidelines for data sharing ( ) and document protocols using ACS Style Guide standards ( ) .

Data Analysis and Reproducibility

Q. What statistical methods are appropriate for analyzing reaction yield variability in this compound synthesis?

Methodological Answer: Use ANOVA to compare yield distributions across experimental groups (e.g., solvent systems). For small sample sizes, non-parametric tests (e.g., Kruskal-Wallis) are preferable. Report confidence intervals and effect sizes per PRISMA guidelines ( ). Data visualization tools (e.g., box plots for yield distributions) enhance transparency .

Q. How can researchers ensure reproducibility when scaling this compound synthesis from milligram to gram quantities?

Methodological Answer:

- Process Optimization : Conduct kinetic studies to identify rate-limiting steps (e.g., intermediate isolation).

- Quality Control : Implement in-line FTIR or LC-MS to monitor reaction progress.

- Documentation : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) as outlined in and .

Ethical and Methodological Best Practices

Q. What ethical considerations apply to studies involving this compound, particularly in collaborative multi-site research?

Methodological Answer: Multi-site studies ( ) require:

- Clear delineation of roles for principal investigators and site-specific co-investectors.

- Uniform ethical approval across institutions, with protocols for data anonymization and storage ( ).

- Compliance with safety guidelines (e.g., TCI America’s SDS for related compounds, ) when handling hazardous intermediates .

Q. How should researchers structure a literature review to contextualize this compound’s applications in medicinal chemistry?

Methodological Answer:

- Search Strategy : Use databases like SciFinder or Reaxys, filtering for peer-reviewed articles (avoid non-academic sources like BenchChem).

- Critical Appraisal : Evaluate studies for bias using Cochrane risk-of-bias tools ( ).

- Synthesis : Organize findings thematically (e.g., synthesis methods, biological activity) and identify gaps using frameworks from .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.